tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its specific reactivity and stability.
Vorbereitungsmethoden
The synthesis of tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate involves several steps. The synthetic route typically includes the reaction of tert-butyl carbamate with 2,2-difluoro-3-(methylamino)propyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
tert-ButylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis of this compound can be achieved using acidic or basic conditions, leading to the formation of corresponding carbamic acid derivatives
Wissenschaftliche Forschungsanwendungen
tert-ButylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties
Wirkmechanismus
The mechanism of action of tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interaction with key biomolecules .
Vergleich Mit ähnlichen Verbindungen
tert-ButylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate can be compared with similar compounds such as:
tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate: This compound has a similar structure but differs in the presence of a hydroxy group instead of a methylamino group.
tert-Butyl (2,2-difluoro-3-aminopropyl)carbamate: This compound has an amino group instead of a methylamino group, leading to different reactivity and properties.
tert-Butyl (2,2-difluoro-3-methylpropyl)carbamate: This compound has a methyl group instead of a methylamino group, resulting in distinct chemical behavior
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Eigenschaften
Molekularformel |
C10H20F2N2O2 |
---|---|
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
tert-butyl N-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate |
InChI |
InChI=1S/C10H20F2N2O2/c1-9(2,3)16-8(15)14(5)7-10(11,12)6-13-4/h13H,6-7H2,1-5H3 |
InChI-Schlüssel |
WOTXUMYBYAZMMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC(CNC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.